![molecular formula C29H35Cl3N3V B6297976 {2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 845863-63-0](/img/structure/B6297976.png)
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine]-vanadium(III)-trichloride, commonly referred to as VTP, is an organometallic compound of vanadium and pyridine. It is a coordination complex with a coordination number of six, and is composed of a vanadium ion, three chlorine ions, and two pyridine ligands. VTP has been studied extensively due to its potential applications in the fields of catalysis, medicine, and biochemistry.
Wissenschaftliche Forschungsanwendungen
VTP has been studied extensively for its potential applications in the fields of catalysis, medicine, and biochemistry. In catalysis, VTP has been used as a catalyst for the synthesis of organic compounds, as well as for the hydrolysis of esters. In medicine, VTP has been studied for its potential use as an anti-cancer agent. In biochemistry, VTP has been used to study the structure and function of proteins.
Wirkmechanismus
The exact mechanism of action of VTP is not yet fully understood. However, it is believed that VTP acts by binding to the active site of enzymes, thus inhibiting their activity. In addition, VTP is thought to interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
VTP has been shown to have a number of biochemical and physiological effects. In vitro, VTP has been shown to inhibit the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. In vivo, VTP has been shown to reduce the growth of cancer cells and to induce apoptosis in a variety of cell types. In addition, VTP has been shown to reduce inflammation, and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using VTP in laboratory experiments is its low toxicity. VTP is considered to be non-toxic, and thus is safe to use in laboratory settings. However, VTP is also relatively unstable, and thus its use in laboratory experiments is limited. Furthermore, VTP is not water soluble, and thus must be used in organic solvents.
Zukünftige Richtungen
The potential applications of VTP are numerous and varied. In the future, VTP may be used to develop new and more effective drugs for the treatment of cancer, as well as for other diseases. In addition, VTP may be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. Finally, VTP may be used to develop new methods for the hydrolysis of esters.
Synthesemethoden
VTP is synthesized by a procedure known as the Schlenk method. This involves the reaction of vanadium chloride and pyridine in a reaction vessel under an inert atmosphere. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3.3ClH.V/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;;/h11-19H,7-10H2,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFKYCKIYKEIT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

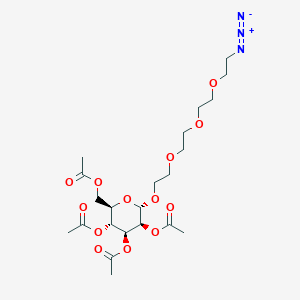
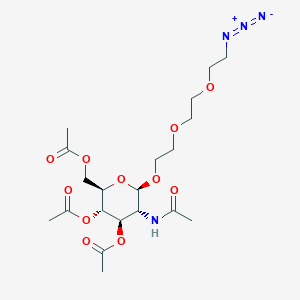
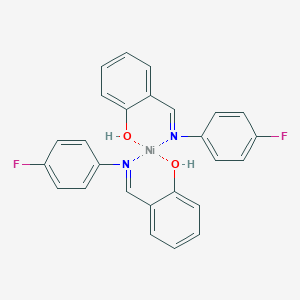

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

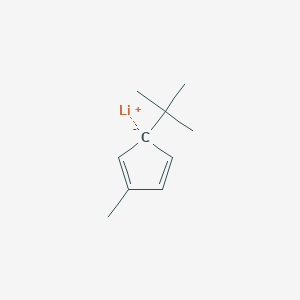
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
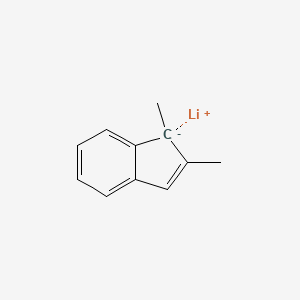
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)